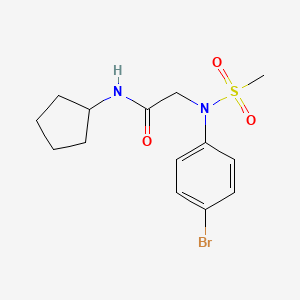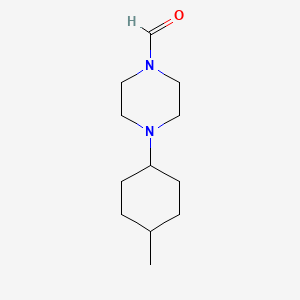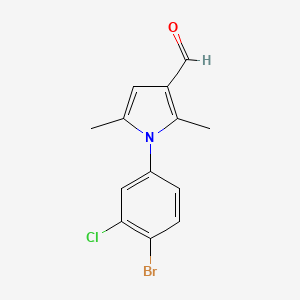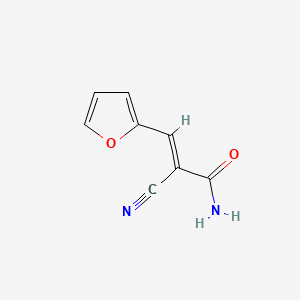
N~2~-(4-bromophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-bromophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound is known for its ability to interact with specific receptors in the body, which can lead to various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N~2~-(4-bromophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific receptors in the body. This compound has been found to interact with the glycine receptor, which is involved in the regulation of neurotransmitter release in the brain. By modulating the activity of this receptor, this compound can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as glutamate and GABA in the brain. This compound has also been found to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~2~-(4-bromophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide in lab experiments is its specificity for the glycine receptor. This allows for more targeted research on the role of this receptor in various physiological and pathological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N~2~-(4-bromophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide. One direction is to further investigate its potential as a therapeutic agent for the treatment of neuropathic pain, anxiety, and depression. Another direction is to explore its potential as a modulator of neurotransmitter release in the brain. Additionally, future research could focus on the development of safer and more effective analogs of this compound for use in scientific research.
Méthodes De Synthèse
The synthesis method of N~2~-(4-bromophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide involves several steps. The first step is the preparation of 4-bromoaniline, which is then reacted with cyclopentanone to form 4-bromophenylcyclopentanone. This intermediate compound is then reacted with methylsulfonyl chloride and glycine to form this compound.
Applications De Recherche Scientifique
N~2~-(4-bromophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide has been studied for its potential as a therapeutic agent in various scientific research studies. It has been found to have potential applications in the treatment of neuropathic pain, anxiety, and depression. This compound has also been studied for its potential to modulate the release of neurotransmitters in the brain.
Propriétés
IUPAC Name |
2-(4-bromo-N-methylsulfonylanilino)-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3S/c1-21(19,20)17(13-8-6-11(15)7-9-13)10-14(18)16-12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNMYERKXLUAKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CCCC1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-hydroxy-5-({phenyl[(phenylsulfonyl)imino]methyl}amino)benzoic acid](/img/structure/B5780670.png)
![2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5780675.png)



![4-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5780705.png)
![4-[(2-propylpentanoyl)amino]benzoic acid](/img/structure/B5780710.png)

![(4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenyl)dimethylamine](/img/structure/B5780736.png)
![N'-[(3-methyl-4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5780752.png)

![methyl 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5780765.png)
